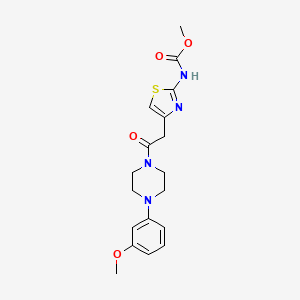![molecular formula C12H16N2OS B2913396 N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide CAS No. 2176544-77-5](/img/structure/B2913396.png)
N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide is a chemical compound that belongs to the class of benzothiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide typically involves the reaction of 2-aminobenzothiazole with an appropriate alkylating agent under controlled conditions. One common method involves the use of prop-2-enoyl chloride as the alkylating agent, which reacts with 2-aminobenzothiazole in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Agriculture: It has been explored as a potential herbicide due to its ability to inhibit specific plant enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In agricultural applications, it may inhibit plant enzymes involved in essential metabolic pathways, leading to plant growth inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide
- N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enamide group allows for unique interactions with molecular targets, differentiating it from other benzothiazole derivatives .
Eigenschaften
IUPAC Name |
N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-11(15)13-8-7-12-14-9-5-3-4-6-10(9)16-12/h2H,1,3-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKFLUOWCOJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NC2=C(S1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2913314.png)


![butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2913317.png)



![Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- (9CI)](/img/structure/B2913326.png)


![N-(4-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2913329.png)
![(2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2913332.png)
![4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2913335.png)
